

Application Notes and Protocols for [Lys5,MeLeu9,NKA(4-10)]

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Compound of Interest

Compound Name: [Lys5,MeLeu9,Nle10]-NKA(4-10)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

[Lys5,MeLeu9,NKA(4-10)], a synthetic heptapeptide analog of Neurokinin A (NKA)(4-10), is a highly potent and selective agonist for the tachykinin NK2 receptor.^{[1][2][3]} Its high affinity for the NK2 receptor makes it a valuable pharmacological tool for investigating the physiological and pathological roles of this receptor.^{[1][2]} The NK2 receptor, a G-protein coupled receptor, is primarily involved in the contraction of smooth muscles, particularly in the gastrointestinal and urinary tracts.^{[1][4]} Consequently, [Lys5,MeLeu9,NKA(4-10)] has been instrumental in studies related to prokinetic agents for bladder and bowel dysfunction.^{[5][6][7][8]}

These application notes provide a comprehensive overview of the experimental use of [Lys5,MeLeu9,NKA(4-10)], including its biological activity, relevant signaling pathways, and detailed protocols for key in vitro and in vivo experiments.

Physicochemical Properties

Property	Value
Sequence	Asp-Lys-Phe-Val-Gly-MeLeu-Nle-NH ₂
Molecular Formula	C ₃₉ H ₆₅ N ₉ O ₉
Molecular Weight	804.0 g/mol [9]
Appearance	Solid[9]
Solubility	Soluble in DMSO, PBS (pH 7.2), and water (up to 1 mg/ml).[9][10] Sparingly soluble in ethanol. [9]

Biological Activity and Quantitative Data

[Lys5,MeLeu9,NKA(4-10)] is a potent agonist at the NK2 receptor, demonstrating significantly higher affinity and functional potency compared to the endogenous NKA(4-10) fragment.[11] Its selectivity for the NK2 receptor over the NK1 receptor is a key characteristic, though at higher concentrations, it can exhibit off-target effects on NK1 receptors, leading to side effects such as emesis and hypotension.[1][5]

In Vitro Activity

Assay Type	Species/Tissue	Parameter	Value
Radioligand Binding Assay	Human Colon Circular Muscle	IC ₅₀	0.87 nM[9]
Radioligand Binding Assay	Rat	IC ₅₀	6.1 nM[3][10][12]
Functional Assay (Contraction)	Rat Bladder Strips	EC ₅₀	10 nM[9][10]
Functional Assay (Contraction)	Rat Fundus Strips	EC ₅₀	117 nM[9][10]
Functional Assay (Contraction)	Rat Uterine Horns (proestrus/estrus)	EC ₅₀	25.12 nM[9]
Functional Assay (Contraction)	Rat Uterine Horns (diestrus/metestrus)	EC ₅₀	51.29 nM[9]
Functional Assay (Contraction)	Human Colon Circular Muscle	pD ₂	7.46[13]
Calcium Mobilization Assay (hNK2)	CHO Cells	EC ₅₀	-
Calcium Mobilization Assay (hNK1)	CHO Cells	EC ₅₀	-
cAMP Stimulation Assay (hNK2)	CHO Cells	EC ₅₀	-
cAMP Stimulation Assay (hNK1)	CHO Cells	EC ₅₀	-

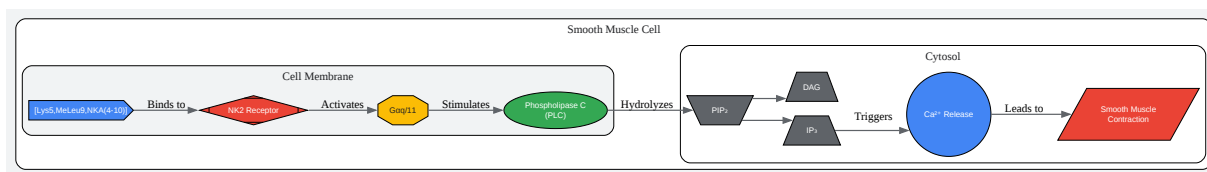
Note: Specific EC₅₀ values for calcium mobilization and cAMP assays were not consistently reported across the reviewed literature, but the compound is established to be a potent agonist in these functional assays.

In Vivo Activity

Species	Administration Route	Dose Range	Observed Effects
Minipigs	Subcutaneous (s.c.)	30-100 µg/kg	Increased peak bladder and colorectal pressures. [1] [8]
Minipigs	Intravenous (i.v.)	0.3 µg/kg	Increased bladder and colorectal pressures. [1] [8]
Minipigs	Intranasal (i.n.)	100 µg/kg	Increased bladder and colorectal pressures. [1] [8]
Dogs	Intravenous (i.v.)	10-100 µg/kg	Elicits micturition, defecation, emesis, and hypotension. [1]
Rats	Subcutaneous (s.c.)	10-100 µg/kg	Dose-related increases in urination, defecation, and flushing. [5] [6]

Signaling Pathway

Activation of the tachykinin NK2 receptor by [Lys5,MeLeu9,NKA(4-10)] initiates a well-characterized G-protein coupled receptor (GPCR) signaling cascade. The NK2 receptor is coupled to Gαq/11 proteins. Upon agonist binding, the G-protein is activated, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The subsequent increase in cytosolic Ca²⁺ concentration is a key event leading to the contraction of smooth muscle cells.



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Caption: NK2 Receptor Signaling Pathway

Experimental Protocols

In Vitro Contractility Assay in Isolated Rat Bladder Strips

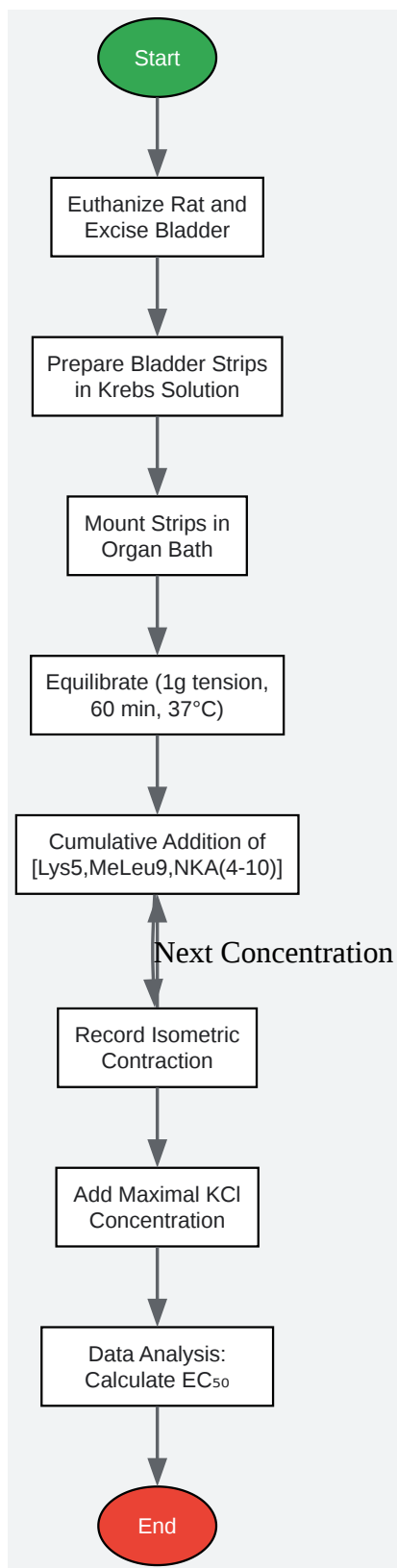
This protocol is designed to assess the contractile effect of [Lys5,MeLeu9,NKA(4-10)] on smooth muscle tissue.

Materials:

- Male Sprague-Dawley rats (250-300 g)
- Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1)
- [Lys5,MeLeu9,NKA(4-10)] stock solution (e.g., 1 mM in DMSO or water)
- Organ bath system with isometric force transducers
- Carbogen gas (95% O₂ / 5% CO₂)

Procedure:

- Humanely euthanize the rat and excise the bladder.
- Place the bladder in ice-cold Krebs-Henseleit solution.
- Prepare longitudinal bladder strips (approximately 10 mm long and 2-3 mm wide).
- Mount the strips in organ baths containing Krebs-Henseleit solution at 37°C, continuously bubbled with carbogen gas.
- Apply an initial tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
- After equilibration, record the baseline tension.
- Construct a cumulative concentration-response curve by adding [Lys5,MeLeu9,NKA(4-10)] to the organ bath in a stepwise manner (e.g., from 1 nM to 1 μ M). Allow the response to each concentration to reach a plateau before adding the next concentration.
- Record the contractile force generated at each concentration.
- At the end of the experiment, add a maximal concentration of a standard contractile agent (e.g., KCl) to determine the maximum tissue response.
- Data Analysis: Express the contractile response as a percentage of the maximum response to KCl. Plot the concentration-response curve and calculate the EC₅₀ value.



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Caption: In Vitro Contractility Assay Workflow

Radioligand Binding Assay for NK2 Receptor Affinity

This protocol determines the binding affinity of [Lys5,MeLeu9,NKA(4-10)] to the NK2 receptor.

Materials:

- Cell membranes expressing the human NK2 receptor (e.g., from CHO cells)
- Radiolabeled ligand (e.g., [¹²⁵I]-NKA)
- [Lys5,MeLeu9,NKA(4-10)] for competition
- Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)
- Non-specific binding control (a high concentration of a non-labeled NK2 agonist/antagonist)
- Glass fiber filters
- Scintillation counter

Procedure:

- Prepare a series of dilutions of [Lys5,MeLeu9,NKA(4-10)].
- In a reaction tube, add the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of [Lys5,MeLeu9,NKA(4-10)] or buffer (for total binding) or the non-specific binding control.
- Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
- Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.

- Data Analysis: Calculate the specific binding at each concentration of [Lys5,MeLeu9,NKA(4-10)] by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the competitor concentration and determine the IC₅₀ value. The K_i value can then be calculated using the Cheng-Prusoff equation.

In Vivo Assay for Micturition and Defecation in Rats

This protocol evaluates the prokinetic effects of [Lys5,MeLeu9,NKA(4-10)] in conscious rats.[5][6]

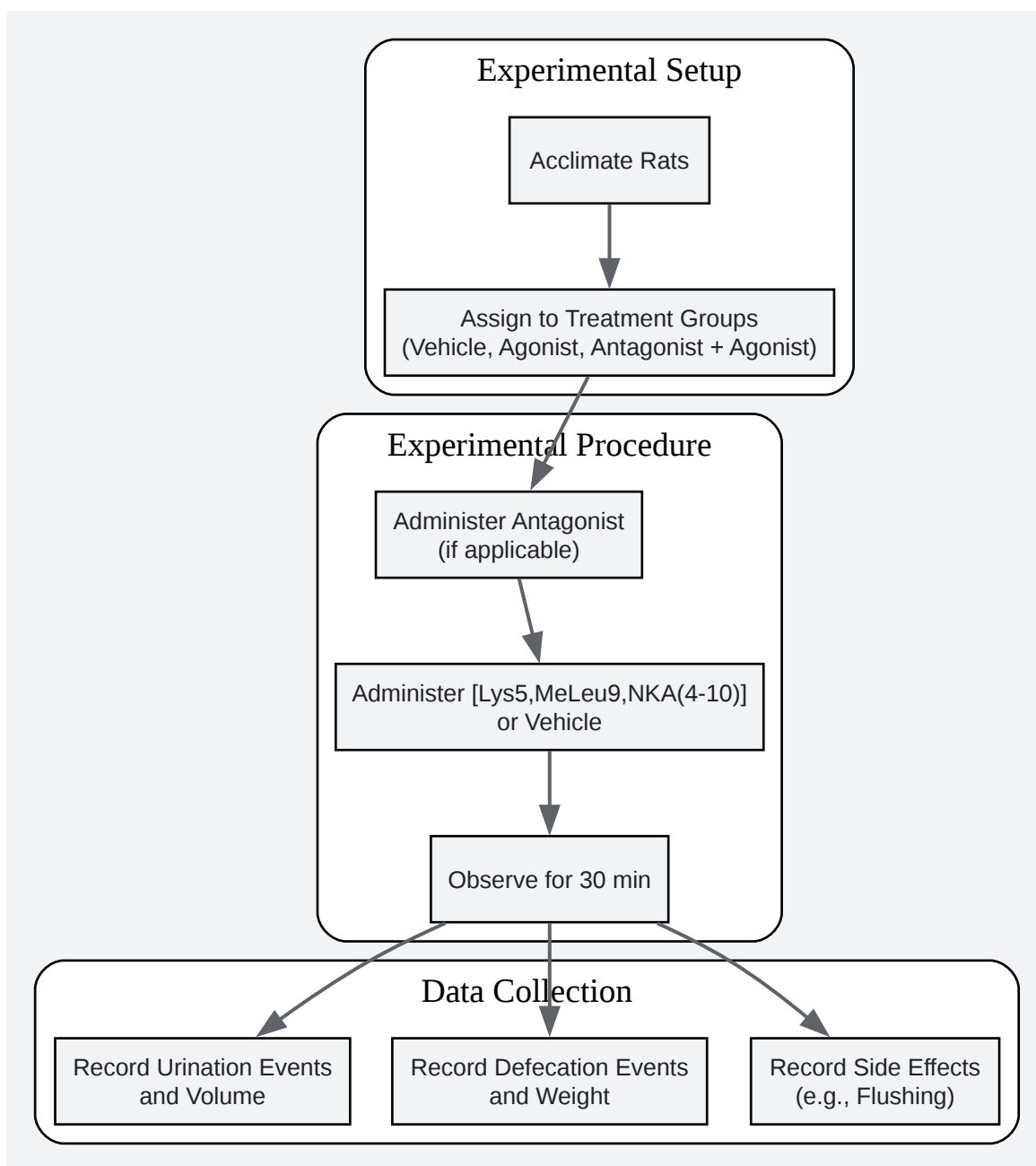
Materials:

- Adult Sprague-Dawley rats
- [Lys5,MeLeu9,NKA(4-10)] dissolved in sterile saline
- Metabolic cages or an observation arena with absorbent paper
- Vehicle control (sterile saline)
- NK1 receptor antagonist (e.g., CP-99,994) and NK2 receptor antagonist (e.g., GR159897) for selectivity studies[5][6]

Procedure:

- Acclimate the rats to the testing environment.
- For antagonist studies, administer the antagonist (or vehicle) prior to the administration of [Lys5,MeLeu9,NKA(4-10)].[5][6]
- Administer [Lys5,MeLeu9,NKA(4-10)] via the desired route (e.g., subcutaneous injection at doses of 10-100 µg/kg).[5][6]
- Place the rat in the observation arena and monitor for a set period (e.g., 30 minutes).[5][6]
- Record the latency to the first urination and defecation event, the number of urination and defecation events, and the total volume of urine and weight of fecal pellets.

- Also, observe for any side effects, such as dermal flushing.[5]
- Data Analysis: Compare the results between the [Lys5,MeLeu9,NKA(4-10)] treated groups and the vehicle control group. For antagonist studies, compare the effects of [Lys5,MeLeu9,NKA(4-10)] in the presence and absence of the antagonist.



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Caption: In Vivo Voiding Assay Logical Flow

Conclusion

[Lys5,MeLeu9,NKA(4-10)] is a powerful research tool for studying the tachykinin NK2 receptor. Its high potency and selectivity allow for the detailed investigation of NK2 receptor-mediated physiological processes, particularly those involved in smooth muscle function. The protocols provided herein offer a foundation for the experimental application of this compound in both in vitro and in vivo settings, facilitating further research into its therapeutic potential. Researchers should, however, always consult the primary literature for the most detailed and up-to-date methodologies.

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- To cite this document: BenchChem. [Application Notes and Protocols for [Lys5,MeLeu9,NKA(4-10)]]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15619926#lys5-meleu9-nka-4-10-experimental-protocol]

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